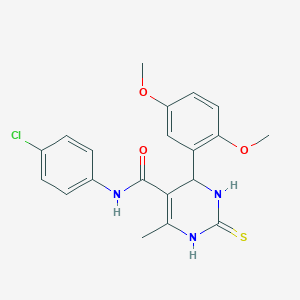![molecular formula C15H13Cl2NO4S B5183922 4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5183922.png)
4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is known for its unique properties and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The exact mechanism of action of 4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound may act by modulating the activity of certain neurotransmitters in the brain, which could be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate has a number of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells in vitro, and has also been found to have neuroprotective effects in animal models of neurological disorders. Additionally, the compound has been found to have antioxidant properties, which could be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate in lab experiments include its unique properties, which make it a useful tool for investigating the mechanisms of action of various diseases. Additionally, the compound has been found to be relatively safe and non-toxic, which makes it a useful tool for in vitro and in vivo studies.
The limitations of using 4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate in lab experiments include the fact that it is a relatively new compound, and there is still much to be learned about its properties and potential uses. Additionally, the compound may not be suitable for use in certain types of experiments, depending on the specific research question being investigated.
Direcciones Futuras
There are many potential future directions for research involving 4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate. Some possible areas of investigation include further studies of the compound's mechanism of action, as well as its potential use in the treatment of a variety of diseases, including cancer and neurological disorders. Additionally, the compound may be useful in the development of new drugs and therapies, and could also be used as a tool for investigating the role of specific enzymes and neurotransmitters in disease processes.
Métodos De Síntesis
The synthesis of 4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate involves a series of chemical reactions. The first step involves the reaction of 2,6-dichloropyridine with sodium hydride to form 2,6-dichloro-pyridin-4-ol. This is followed by the reaction of 2,6-dichloro-pyridin-4-ol with 2-chloroethylthioethyl ether to form 4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine. Finally, the pyridine compound is reacted with oxalic acid to form 4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate.
Aplicaciones Científicas De Investigación
4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate has been used in various scientific research studies. The compound has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[2-(2,6-dichlorophenyl)sulfanylethyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS.C2H2O4/c14-11-2-1-3-12(15)13(11)17-9-6-10-4-7-16-8-5-10;3-1(4)2(5)6/h1-5,7-8H,6,9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPWGFHMCYUXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCC2=CC=NC=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5839410 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)
![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5183880.png)

![1-(2-methylphenyl)-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183907.png)
![3-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5183910.png)
![N-benzyl-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide](/img/structure/B5183929.png)

